Raf inhibitor 1

描述

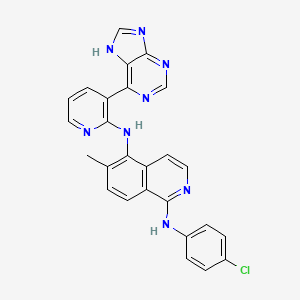

Structure

3D Structure

属性

IUPAC Name |

1-N-(4-chlorophenyl)-6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19ClN8/c1-15-4-9-19-18(10-12-29-24(19)34-17-7-5-16(27)6-8-17)21(15)35-25-20(3-2-11-28-25)22-23-26(32-13-30-22)33-14-31-23/h2-14H,1H3,(H,28,35)(H,29,34)(H,30,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVYYGGCHJGEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19ClN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Raf Inhibitor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Raf inhibitor 1, a potent kinase inhibitor targeting the Raf signaling pathway. This document details the molecular interactions, biochemical effects, and cellular consequences of this compound activity, supported by experimental data and methodologies.

The RAF-MEK-ERK Signaling Pathway: A Critical Regulator of Cellular Processes

The Raf-MEK-ERK pathway, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, plays a crucial role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1][2][] The pathway is initiated by the activation of the small GTPase Ras, which recruits and activates the Raf family of serine/threonine kinases (A-Raf, B-Raf, and C-Raf).[2][4][5] Activated Raf kinases then phosphorylate and activate MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2.[4] Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, leading to changes in gene expression.[2] Dysregulation of this pathway, often through mutations in BRAF or upstream components like Ras, is a common driver of oncogenesis in a variety of human cancers.[1][2][5]

Figure 1: The RAF-MEK-ERK Signaling Pathway.

Molecular Mechanism of Action of this compound

This compound is a potent, ATP-competitive kinase inhibitor that targets multiple isoforms of the Raf kinase. Its primary mechanism of action involves binding to the ATP-binding pocket of Raf, thereby preventing the phosphorylation of its downstream substrate, MEK.

Structurally, many Raf inhibitors, likely including this compound, are classified based on their interaction with the DFG motif and the αC-helix in the kinase domain. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors bind to the inactive "DFG-out" conformation.[6] this compound has been shown to bind to and stabilize B-Raf in a "DFG-out," inactive conformation.[7] In this conformation, the ATP pocket is partially occupied by Phe595 and Gly596 from the DFG motif, sterically hindering ATP binding.[7]

A critical aspect of some Raf inhibitors is their potential to induce a paradoxical activation of the MAPK pathway in cells with wild-type BRAF and high levels of Ras-GTP.[8][9] This occurs because inhibitor binding can promote the dimerization of Raf proteins, leading to the transactivation of one protomer by the other.[8] However, "paradox breaker" inhibitors have been developed to avoid this effect.[10] While the specific classification of this compound as a paradox inducer or breaker is not definitively stated in the provided results, its pan-Raf inhibition profile suggests it may have complex effects on Raf dimerization.[7]

Figure 2: Competitive Inhibition of RAF by this compound.

Quantitative Analysis of Inhibitor Potency

The potency of this compound has been determined through various biochemical assays. The inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to the target kinase.

| Target Kinase | Ki (nM) | Reference |

| B-Raf (wild-type) | 1 | [7][11] |

| B-Raf (V600E) | 1 | [7][11] |

| C-Raf | 0.3 | [7][11] |

In cellular assays, the half-maximal inhibitory concentration (IC50) is used to quantify the inhibitor's effectiveness in a biological context.

| Cell Line | Genotype | IC50 (µM) | Reference |

| A375 | BRAF V600E | 0.31 | [7] |

| HCT-116 | KRAS G13D | 0.72 | [7] |

Experimental Protocols

Biochemical Kinase Assay (HotSpot™ Assay Platform)

This assay quantifies the enzymatic activity of Raf kinases by measuring the phosphorylation of a substrate.

Principle: The HotSpot™ kinase assay is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific substrate by the kinase.

Methodology:

-

Reaction Setup: In a 96-well plate, combine the Raf enzyme (e.g., recombinant B-Raf V600E), the substrate (e.g., inactive MEK1), and varying concentrations of this compound.

-

Initiation: Start the kinase reaction by adding a solution containing [γ-³³P]ATP and MgCl₂.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a solution of phosphoric acid.

-

Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

-

Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Detection: Measure the radioactivity on the filter plate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. promegaconnections.com [promegaconnections.com]

- 11. selleckchem.com [selleckchem.com]

The Central Role of Raf-1 in the MAPK/ERK Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Raf-1 proto-oncogene, a serine/threonine-protein kinase (also known as c-Raf), is a critical component of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling cascade.[1][2][3] This pathway is a cornerstone of cellular communication, transducing extracellular signals to intracellular targets that govern a wide array of fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[2][4] Given its central role, dysregulation of Raf-1 activity is frequently implicated in various human cancers, making it a key target for therapeutic intervention.[5][6][7][8] This in-depth technical guide provides a comprehensive overview of Raf-1's function, regulation, and significance in the MAPK/ERK cascade, with a focus on experimental methodologies and quantitative data for researchers in the field.

Raf-1 Structure and Domains

Raf-1 is a multi-domain protein composed of three conserved regions (CR1, CR2, and CR3) that are crucial for its regulation and catalytic function.[9][10]

-

Conserved Region 1 (CR1): Located at the N-terminus, CR1 contains two important functional domains:

-

Ras-Binding Domain (RBD): This domain, spanning residues 51-131, is responsible for the direct interaction with the GTP-bound form of Ras proteins.[11] This interaction is a primary step in Raf-1 activation.

-

Cysteine-Rich Domain (CRD): Also known as a zinc finger domain, the CRD (residues 139-184) contributes to membrane localization by interacting with phospholipids and is also implicated in Ras binding.[9][12]

-

-

Conserved Region 2 (CR2): This serine/threonine-rich region contains several key phosphorylation sites that are involved in the negative regulation of Raf-1.[9]

-

Conserved Region 3 (CR3): The C-terminal half of Raf-1 constitutes the catalytic kinase domain, which is responsible for phosphorylating its downstream targets.[9][10]

The MAPK/ERK Signaling Cascade: Raf-1 at the Core

The canonical MAPK/ERK pathway is a three-tiered kinase cascade initiated by the activation of cell surface receptors.

Upon stimulation by growth factors, receptor tyrosine kinases dimerize and autophosphorylate, leading to the recruitment of adaptor proteins and guanine nucleotide exchange factors (GEFs) like SOS. This triggers the exchange of GDP for GTP on Ras, a small G-protein.[13] Activated, GTP-bound Ras then recruits cytosolic Raf-1 to the plasma membrane, a critical step for its activation.[13][14][15] At the membrane, a complex series of events, including phosphorylation and interactions with other proteins, leads to the full activation of Raf-1.[15]

Once active, Raf-1 phosphorylates and activates the dual-specificity kinases MEK1 and MEK2.[3] MEK1/2, in turn, phosphorylate and activate ERK1 and ERK2.[16] Activated ERK then translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cellular responses.[16]

Regulation of Raf-1 Activity

The activation of Raf-1 is a tightly regulated process involving protein-protein interactions, phosphorylation, and subcellular localization.

Activation by Ras

The interaction with Ras is paramount for Raf-1 activation.[15] Ras binds to the RBD of Raf-1, causing a conformational change that relieves autoinhibition and promotes its localization to the cell membrane.[10][11] While necessary, Ras binding alone is not sufficient for full activation, highlighting the involvement of other regulatory mechanisms.[13]

Role of 14-3-3 Proteins

14-3-3 proteins are crucial positive regulators of Raf-1 activity.[14] They bind to specific phosphoserine-containing motifs on Raf-1, notably at Ser259 and Ser621.[14][17] This binding is thought to stabilize Raf-1 in an active conformation and is required for maintaining its kinase activity.[14][18] The interaction with 14-3-3 proteins can also facilitate the heterodimerization of Raf-1 with other Raf isoforms, such as B-Raf, which can enhance signaling.[19]

Negative Regulation

Negative regulation of Raf-1 is equally important to prevent aberrant signaling. Phosphorylation at specific sites can inhibit Raf-1 activity. For instance, phosphorylation of Ser621 by PKA can negatively regulate Raf-1.[20][21][22] This phosphorylation can interfere with its catalytic activity and its interaction with Ras.[20]

Downstream Targets and Cellular Functions

The primary and most well-characterized downstream targets of Raf-1 are MEK1 and MEK2.[3] However, research has revealed that Raf-1 can have functions independent of its kinase activity and can interact with a broader range of proteins to influence cellular processes.[2][23] For example, Raf-1 has been shown to interact with and antagonize the pro-apoptotic protein Apoptosis Signal-regulating Kinase 1 (ASK1), thereby promoting cell survival through a MEK-ERK independent mechanism.[24]

The cellular outcomes of Raf-1 activation are context-dependent but generally include:

-

Cell Proliferation and Division: A primary role of the MAPK/ERK pathway.[4]

-

Cell Survival: By inhibiting apoptotic pathways.[4]

-

Cell Differentiation: Influencing cell fate decisions.[4]

-

Cell Migration: A process often dysregulated in cancer metastasis.[3]

Raf-1 in Disease and as a Therapeutic Target

Given its central role in cell proliferation and survival, it is not surprising that aberrant Raf-1 signaling is a hallmark of many cancers.[6][8] While mutations in the RAF1 gene itself are less common than in BRAF, overexpression and overactivation of Raf-1 are frequently observed in various malignancies, including lung, colorectal, and pancreatic cancers.[8][25]

This has made Raf-1 and the MAPK/ERK pathway attractive targets for anticancer drug development.[26][27][28] Small molecule inhibitors have been developed to target Raf-1 kinase activity.[1][27][28] For example, Sorafenib is a multi-kinase inhibitor that targets Raf-1.[1] Additionally, disrupting the protein-protein interaction between Ras and Raf-1 is another promising therapeutic strategy.[29]

| Raf-1 Inhibitor | Mechanism of Action | Clinical Status (Illustrative) |

| Sorafenib | Multi-kinase inhibitor, including Raf-1 | Approved for certain cancers |

| Tipifarnib | Farnesyltransferase inhibitor (indirectly affects Ras localization) | Clinical trials |

| MCP Compounds | Inhibit Ras-Raf-1 interaction | Preclinical/Experimental |

| Benzylisothiourea derivatives | Disruptors of Rb-Raf-1 binding | Preclinical, with IC50 values from 80 to 500 nM[26] |

Experimental Protocols

In Vitro Raf-1 Kinase Assay

This protocol is a generalized method for measuring the kinase activity of immunoprecipitated Raf-1.

Materials:

-

Cell lysate containing Raf-1

-

Anti-Raf-1 antibody

-

Protein A/G sepharose beads

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer

-

Kinase buffer (e.g., 20 mM Tris-HCl pH 7.6, 2 mM EGTA, 10 mM MgCl2)

-

Recombinant, inactive MEK1 (substrate)

-

ATP (including γ-³²P-ATP for radioactive detection or cold ATP for Western blot-based detection)

-

SDS-PAGE loading buffer

Procedure:

-

Immunoprecipitation:

-

Lyse cells and pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-Raf-1 antibody for 2 hours at 4°C.

-

Add protein A/G beads and incubate for another hour to capture the antibody-protein complex.

-

Pellet the beads by centrifugation and wash them multiple times with lysis buffer and then with kinase buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase buffer containing recombinant MEK1 and ATP (spiked with γ-³²P-ATP).

-

Incubate the reaction at 30°C for 20-30 minutes.

-

-

Detection:

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

For radioactive detection: Expose the gel to a phosphor screen or X-ray film to visualize phosphorylated MEK1.

-

For Western blot detection: Transfer the proteins to a membrane and probe with a phospho-specific MEK1 antibody.[30][31]

-

Co-Immunoprecipitation to Study Protein-Protein Interactions

This method is used to determine if Raf-1 physically interacts with a putative binding partner (e.g., Ras, 14-3-3).

Materials:

-

Cell lysate

-

Antibody against the "bait" protein (e.g., anti-Raf-1)

-

Protein A/G sepharose beads

-

Lysis buffer (non-denaturing, e.g., Triton X-100 based)

-

Wash buffer

-

SDS-PAGE loading buffer

-

Antibody against the "prey" protein for Western blot detection

Procedure:

-

Immunoprecipitation:

-

Perform immunoprecipitation of the bait protein (e.g., Raf-1) from the cell lysate as described in the kinase assay protocol, using a non-denaturing lysis buffer.

-

-

Elution and Western Blotting:

-

After washing the beads, elute the protein complexes by adding SDS-PAGE loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with an antibody against the putative interacting protein ("prey").

-

A band corresponding to the prey protein indicates an interaction with the bait protein.

-

Conclusion

Raf-1 remains a cornerstone of the MAPK/ERK signaling pathway, with its intricate regulation and central role in cellular decision-making processes. A thorough understanding of its structure, function, and regulation is paramount for researchers in both basic science and drug development. The methodologies outlined in this guide provide a framework for investigating the multifaceted nature of Raf-1 and its impact on cellular physiology and pathology. As research continues to unravel the complexities of Raf-1 signaling, new opportunities for therapeutic intervention in a host of human diseases will undoubtedly emerge.

References

- 1. scbt.com [scbt.com]

- 2. Decoding the full picture of Raf1 function based on its interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RAF1 Raf-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Raf Kinases: Function, Regulation and Role in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. sinobiological.com [sinobiological.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

- 10. c-Raf - Wikipedia [en.wikipedia.org]

- 11. molbiolcell.org [molbiolcell.org]

- 12. The solution structure of the Raf-1 cysteine-rich domain: a novel ras and phospholipid binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 14-3-3 Proteins Are Required for Maintenance of Raf-1 Phosphorylation and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of c-Raf-1 by Ras and Src through different mechanisms: activation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Interaction of the protein kinase Raf-1 with 14-3-3 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The C-terminus of Raf-1 acts as a 14-3-3-dependent activation switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regulation and Role of Raf-1/B-Raf Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Negative regulation of Raf-1 by phosphorylation of serine 621 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Negative regulation of Raf-1 by phosphorylation of serine 621 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 24. Raf-1 promotes cell survival by antagonizing apoptosis signal-regulating kinase 1 through a MEK–ERK independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. RAF1 - My Cancer Genome [mycancergenome.org]

- 26. aacrjournals.org [aacrjournals.org]

- 27. Design and discovery of small molecules targeting raf-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. ICI Journals Master List [journals.indexcopernicus.com]

- 29. pnas.org [pnas.org]

- 30. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

Core Targets and Binding Affinity of Raf inhibitor 1

An In-Depth Technical Guide to Raf Inhibitor 1: Targets, Binding Affinity, and Experimental Evaluation

This technical guide provides a comprehensive overview of "this compound," a potent small molecule inhibitor of the Raf family of kinases. Tailored for researchers, scientists, and professionals in drug development, this document details the inhibitor's primary targets, binding affinities, and the experimental methodologies used for its characterization.

"this compound" (CAS No. 1093100-40-3) is a potent, ATP-competitive inhibitor targeting key members of the Raf kinase family. The Raf kinases (A-Raf, B-Raf, and C-Raf) are critical serine/threonine-protein kinases that serve as central components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway is a major regulator of cell proliferation, differentiation, and survival.[2]

The inhibitor demonstrates high affinity for both wild-type and a commonly mutated form of B-Raf, as well as for C-Raf. The binding affinity, expressed as the inhibition constant (Ki), is summarized in the table below.

| Target | Ki (nM) |

| B-Raf (Wild-Type) | 1 |

| B-Raf (V600E) | 1 |

| C-Raf (Raf-1) | 0.3 |

| Data sourced from Selleck Chemicals and MedchemExpress.[1][3] |

Mechanism of Action: "this compound" binds to and stabilizes B-Raf in an inactive conformation known as "DFG-out," where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped from its active position.[3] This mode of action prevents the kinase from adopting its active state, thereby inhibiting downstream signaling.

Signaling Pathway Context

The Raf kinases are activated by the small GTPase Ras and subsequently phosphorylate and activate MEK1 and MEK2 (MAPK/ERK kinases).[4] Activated MEK then phosphorylates and activates ERK1 and ERK2 (extracellular signal-regulated kinases), which in turn regulate a multitude of cytoplasmic and nuclear substrates to drive cellular responses.[4] By inhibiting Raf, "this compound" effectively blocks this entire cascade.

Experimental Protocols

The characterization of "this compound" involves various biochemical and biophysical assays to determine its potency, selectivity, and binding kinetics. Below are detailed methodologies for key experiments.

Raf Kinase Inhibition Assay (Non-Radioactive)

This assay measures the ability of an inhibitor to block the phosphorylation of MEK by a Raf kinase. The level of phosphorylated MEK (p-MEK) is quantified, typically by immunoblotting.

Detailed Protocol:

-

Reagents and Buffers:

-

Kinase Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 50 mM NaCl.

-

Enzyme: Recombinant active C-Raf or B-Raf kinase.

-

Substrate: Recombinant kinase-inactive MEK1 (e.g., GST-MEK1).

-

ATP Solution: 100 µM ATP in kinase assay buffer.

-

Inhibitor: "this compound" serially diluted in DMSO.

-

Termination Solution: 4X SDS-PAGE loading buffer.

-

Antibodies: Primary antibody specific for phosphorylated MEK (e.g., anti-p-MEK S217/221) and an HRP-conjugated secondary antibody.

-

-

Procedure:

-

In a microcentrifuge tube, combine the active Raf kinase and GST-MEK1 substrate in kinase assay buffer.

-

Add the desired concentration of "this compound" or DMSO (for the control reaction). Pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding the ATP solution.[5]

-

Incubate the reaction mixture for 20-30 minutes at 30°C.[5]

-

Terminate the reaction by adding an equal volume of 4X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Resolve the proteins using SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with the anti-p-MEK primary antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Perform densitometry analysis on the p-MEK bands to determine the extent of inhibition at each inhibitor concentration and calculate the IC50 value.

-

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of inhibitor binding to a target protein in real-time.[6][7]

Detailed Protocol:

-

Ligand Immobilization:

-

Activate the surface of a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Immobilize the recombinant Raf kinase (ligand) onto the surface via amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).

-

Deactivate any remaining active esters on the surface with an injection of 1 M ethanolamine-HCl (pH 8.5).

-

-

Binding Measurement:

-

Prepare a series of dilutions of "this compound" (analyte) in a suitable running buffer (e.g., HBS-EP+ buffer containing a small percentage of DMSO).

-

Inject each concentration of the inhibitor over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 120 seconds) to monitor the association phase.

-

Flow the running buffer over the surface for an extended period (e.g., 300 seconds) to monitor the dissociation phase.

-

Between each inhibitor injection cycle, regenerate the sensor surface by injecting a pulse of a low pH solution (e.g., glycine-HCl, pH 2.5) to remove all bound analyte.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units vs. time) are corrected by subtracting the signal from a reference flow cell.

-

The corrected data are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[8][9]

Detailed Protocol:

-

Sample Preparation:

-

Dialyze the purified Raf kinase extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Dissolve "this compound" in the final dialysis buffer. The inhibitor solution in the syringe should be 10-15 times more concentrated than the kinase solution in the sample cell. Ensure the DMSO concentration is identical in both the syringe and cell solutions to minimize heats of dilution.

-

Thoroughly degas both the protein and inhibitor solutions before the experiment.

-

-

ITC Experiment:

-

Load the Raf kinase solution into the sample cell of the calorimeter and the concentrated inhibitor solution into the injection syringe.

-

Allow the system to equilibrate to the desired temperature (e.g., 25°C).[8]

-

Perform a series of small, timed injections (e.g., 20-30 injections of 1-2 µL) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

The raw data (heat flow vs. time) is integrated to yield the heat change per injection.

-

A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

This isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters: KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

-

Conclusion

"this compound" is a highly potent inhibitor of B-Raf and C-Raf kinases, acting through stabilization of the inactive DFG-out conformation. Its high affinity, demonstrated through biochemical assays and quantifiable by biophysical methods like SPR and ITC, makes it a valuable tool for studying the MAPK signaling pathway and a strong candidate for further development in oncology research. The protocols outlined in this guide provide a robust framework for the detailed characterization of this and similar kinase inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. Raf1 Kinase Inhibitor I The Raf1 Kinase Inhibitor I, also referenced under CAS 220904-83-6, controls the biological activity of Raf1 Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 220904-83-6 [sigmaaldrich.com]

- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and development of Raf-1 inhibitors

An In-depth Technical Guide to the Discovery and Development of Raf-1 Inhibitors

Introduction

The Raf (Rapidly Accelerated Fibrosarcoma) kinases are a family of three serine/threonine-specific protein kinases—A-Raf, B-Raf, and C-Raf (or Raf-1)—that are central components of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, migration, and apoptosis (programmed cell death).[3][4][5] The pathway is initiated by extracellular signals that activate receptor tyrosine kinases (RTKs), leading to the activation of the small G-protein RAS. Activated RAS, in its GTP-bound state, recruits and activates Raf kinases at the cell membrane.[1][3] Activated Raf then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2.[2][3] Activated ERK translocates to the nucleus to regulate gene expression.[2]

Dysregulation of the RAS-RAF-MEK-ERK pathway, often through activating mutations in RAS or B-RAF genes, is a hallmark of many human cancers, contributing to uncontrolled cell growth and survival.[3][6] While B-RAF mutations, particularly the V600E substitution, are common in melanoma, mutations in RAS are prevalent across a wide range of cancers, making the downstream effector Raf-1 a highly attractive target for therapeutic intervention.[3][7] This guide provides a detailed overview of the discovery, development, and mechanisms of action of small molecule inhibitors targeting Raf-1.

The RAS-RAF-MEK-ERK Signaling Pathway

The canonical RAS-RAF-MEK-ERK pathway is a tiered kinase cascade that translates extracellular signals into cellular responses. Raf-1 (C-Raf) plays a pivotal role as a direct downstream effector of RAS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are Raf kinase inhibitors and how do they work? [synapse.patsnap.com]

- 3. sinobiological.com [sinobiological.com]

- 4. RAF1 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. Raf Kinase Inhibitors Products: R&D Systems [rndsystems.com]

- 6. ovid.com [ovid.com]

- 7. files.core.ac.uk [files.core.ac.uk]

A Technical Guide to "Raf Inhibitor 1": Unraveling Ambiguity and Detail

The term "Raf inhibitor 1" is not uniquely assigned to a single chemical entity in scientific literature and commercial catalogs. It is most commonly associated with two distinct compounds: a potent pan-Raf inhibitor (CAS 1093100-40-3) and the well-characterized c-Raf inhibitor, GW5074 (CAS 220904-83-6). This guide provides an in-depth technical overview of the chemical structure, properties, and biological activities of both molecules to provide clarity for researchers, scientists, and drug development professionals.

Part 1: Pan-Raf Inhibitor (CAS 1093100-40-3)

This compound, also referred to as B-Raf inhibitor 1, is a highly potent inhibitor of multiple Raf kinase isoforms.[1][2][3]

Chemical Structure and Properties

The chemical and physical properties of this pan-Raf inhibitor are summarized in the table below.

| Property | Value |

| IUPAC Name | N1-(4-chlorophenyl)-6-methyl-N5-[3-(9H-purin-6-yl)-2-pyridinyl]-1,5-isoquinolinediamine |

| CAS Number | 1093100-40-3[1][4] |

| Molecular Formula | C26H19ClN8[1][4] |

| Molecular Weight | 478.94 g/mol [1][4] |

| Appearance | Light yellow to yellow solid[4] |

| Solubility | DMSO: 96 mg/mL (200.44 mM)[3] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years[4] |

| SMILES | CC1=CC=C2C(C=CN=C2NC3=CC=C(Cl)C=C3)=C1NC4=NC=CC=C4C5=NC=NC6=C5N=CN6[4] |

Mechanism of Action and Biological Activity

This pan-Raf inhibitor demonstrates potent, low nanomolar inhibition against wild-type and mutant forms of B-Raf, as well as c-Raf.[3][4] It is classified as a type IIA Raf inhibitor, which binds to and stabilizes the inactive, DFG-out conformation of B-Raf.[4] In this conformation, the ATP-binding pocket is partially occupied by Phe595 and Gly596 of the DFG motif, preventing kinase activity.[4]

The inhibitory activity of this compound is detailed in the following table.

| Target | Inhibition Constant (Ki) |

| B-Raf (Wild-Type) | 1 nM[3][4] |

| B-Raf (V600E) | 1 nM[3][4] |

| c-Raf | 0.3 nM[3][4] |

In cellular assays, it effectively inhibits the proliferation of cancer cell lines harboring the B-Raf V600E mutation.[4]

| Cell Line | IC50 |

| A375 (Melanoma, B-Raf V600E) | 0.31 µM[4] |

| HCT-116 (Colon Carcinoma) | 0.72 µM[4] |

The inhibitor has also been shown to increase tumor growth in a MIA PaCa-2 mouse xenograft model at doses of 5 and 10 mg/kg per day.[5]

Signaling Pathway

The primary mechanism of action for this pan-Raf inhibitor is the direct inhibition of Raf kinases, which are central components of the MAPK/ERK signaling cascade. This pathway regulates cell proliferation, differentiation, and survival.[6][7] By blocking Raf activity, the inhibitor prevents the downstream phosphorylation of MEK and subsequently ERK, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells with activating B-Raf mutations.

Caption: Pan-Raf inhibitor blocking the MAPK/ERK signaling pathway.

Part 2: GW5074 (CAS 220904-83-6)

GW5074 is a well-studied synthetic compound, often cited as a selective c-Raf inhibitor.[6][8]

Chemical Structure and Properties

The key chemical and physical properties of GW5074 are presented below.

| Property | Value |

| IUPAC Name | 3-(3,5-Dibromo-4-hydroxy-benzylidene)-5-iodo-1,3-dihydro-indol-2-one[9] |

| CAS Number | 220904-83-6[9] |

| Molecular Formula | C15H8Br2INO2[9] |

| Molecular Weight | 520.94 g/mol [8] |

| Appearance | Yellow to orange solid[10] |

| Solubility | Ethanol: up to 1 mM; DMSO: up to 100 mM[10] |

| Storage | Desiccate at -20°C |

| SMILES | O=C1NC2=C(C=C(I)C=C2)/C1=C/C3=CC(Br)=C(O)C(Br)=C3[9] |

Mechanism of Action and Biological Activity

In vitro, GW5074 is a potent and selective inhibitor of c-Raf kinase with an IC50 of 9 nM.[8] It displays high selectivity (>100-fold) for c-Raf over a panel of other kinases, including CDK1, CDK2, c-Src, ERK2, MEK, p38, Tie2, VEGFR2, and c-Fms.[11]

However, the in vivo and cellular effects of GW5074 can be more complex and context-dependent. In neuronal cultures, treatment with GW5074 can paradoxically lead to the activation of c-Raf and B-Raf, stimulating the Raf-MEK-ERK pathway.[12] Despite this, GW5074 exhibits neuroprotective effects, preventing apoptosis through a mechanism that is independent of MEK-ERK and Akt signaling.[12] This neuroprotective pathway is suggested to involve the activation of Ras and the transcription factor NF-κB.[12] Further studies have indicated that the neuroprotective action of GW5074 is mediated by the activation of B-Raf, which in turn inhibits the expression of the pro-apoptotic activating transcription factor-3 (ATF-3).[13][14]

GW5074 has also been reported to have other biological activities, including antibacterial effects against Gram-positive bacteria.[9]

Signaling Pathway

The dual nature of GW5074's activity is depicted in the signaling pathway diagram below, illustrating both its in vitro inhibitory action and its complex, MEK-ERK-independent neuroprotective signaling in neuronal cells.

Caption: Dual mechanism of GW5074 in different biological contexts.

Experimental Protocols

In Vitro Raf Kinase Assay

This protocol provides a general method for determining the in vitro inhibitory activity of a compound against Raf kinases, often by measuring the phosphorylation of a substrate like MEK.

Materials:

-

Purified recombinant Raf kinase (e.g., c-Raf, B-Raf)

-

Kinase substrate (e.g., inactive MEK1)

-

Test inhibitor (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)[8]

-

[γ-32P]ATP or unlabeled ATP for non-radioactive methods

-

ATP solution

-

96-well plates

-

Phosphocellulose paper or other capture method for radiolabeling

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

In a 96-well plate, add the kinase reaction buffer, the Raf kinase substrate (MEK1), and the diluted test inhibitor.

-

Add the purified Raf kinase to each well to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.

-

Start the kinase reaction by adding ATP (spiked with [γ-32P]ATP for radioactive detection) to each well.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is commonly used to assess the effect of a compound on cell proliferation and viability.[15][16]

Materials:

-

Cancer cell line of interest (e.g., A375)

-

Complete cell culture medium

-

Test inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

-

Solubilization solution (e.g., SDS-HCl solution or DMSO)[15]

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]

-

Prepare serial dilutions of the test inhibitor in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired treatment period (e.g., 72 hours).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15][16]

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]

-

Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15][16]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration compared to the vehicle control and determine the IC50 value.

Caption: General workflow for the screening and validation of Raf inhibitors.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. B-Raf inhibitor 1 | 1093100-40-3 | TTB10040 | Biosynth [biosynth.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. What are Raf kinase inhibitors and how do they work? [synapse.patsnap.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medkoo.com [medkoo.com]

- 10. GW5074 | CAS 220904-83-6 | c-Raf1 kinase inhibitor [stressmarq.com]

- 11. Raf1 Kinase Inhibitor I The Raf1 Kinase Inhibitor I, also referenced under CAS 220904-83-6, controls the biological activity of Raf1 Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 220904-83-6 [sigmaaldrich.com]

- 12. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. broadpharm.com [broadpharm.com]

An In-depth Technical Guide: Pan-RAF Inhibitor 1 and its Interplay with the B-Raf V600E Mutation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The B-Raf V600E mutation is a critical oncogenic driver in a significant percentage of human cancers, most notably melanoma. This has led to the development of targeted therapies, primarily selective B-Raf V600E inhibitors. However, the emergence of resistance and the phenomenon of paradoxical pathway activation have highlighted the need for alternative therapeutic strategies. This technical guide provides a comprehensive overview of "Raf inhibitor 1," a potent pan-Raf inhibitor, and its interaction with the constitutively active B-Raf V600E mutant. We delve into the underlying signaling pathways, mechanisms of inhibition, detailed experimental protocols for evaluation, and a comparative analysis of its potency against selective inhibitors.

Introduction: The RAS/RAF/MEK/ERK Signaling Pathway and the B-Raf V600E Mutation

The RAS/RAF/MEK/ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a crucial signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and migration.[1][2][3] The RAF family of serine/threonine kinases, comprising A-Raf, B-Raf, and C-Raf (Raf-1), are central components of this pathway, acting as downstream effectors of the RAS GTPases.[2][4]

Under normal physiological conditions, the activation of receptor tyrosine kinases by growth factors leads to the activation of RAS, which in turn recruits RAF kinases to the cell membrane for their activation. Activated RAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate gene expression, driving cell cycle progression.

The B-Raf V600E mutation, a single substitution of valine with glutamic acid at codon 600, is the most common B-Raf mutation, found in approximately 90% of B-Raf-mutated cancers.[5][6][7] This mutation occurs within the activation loop of the kinase domain and mimics phosphorylation, leading to constitutive activation of B-Raf in a RAS-independent manner.[7] This results in sustained, uncontrolled signaling through the MEK/ERK pathway, promoting tumorigenesis.[8]

This compound: A Pan-RAF Inhibitor

"this compound" (also referred to as Compound 13) is a potent, ATP-competitive pan-Raf inhibitor. Unlike selective B-Raf V600E inhibitors such as vemurafenib and dabrafenib, which primarily target the mutant B-Raf monomer, pan-Raf inhibitors are designed to inhibit all three RAF isoforms (A-Raf, B-Raf, and C-Raf), including both wild-type and mutant forms, as well as RAF dimers.[9]

Mechanism of Action

This compound is a type IIA Raf inhibitor that binds to and stabilizes the "DFG-out" inactive conformation of the kinase.[10] In this conformation, the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped, preventing the proper alignment of key catalytic residues and blocking ATP binding and kinase activity. By inhibiting wild-type B-Raf and C-Raf in addition to mutant B-Raf, pan-Raf inhibitors aim to overcome some of the resistance mechanisms associated with selective inhibitors, such as paradoxical activation.

Paradoxical Activation: A Key Challenge with Selective RAF Inhibitors

A significant limitation of first-generation selective B-Raf V600E inhibitors is the phenomenon of "paradoxical activation" of the MAPK pathway in B-Raf wild-type cells. In these cells, the inhibitor binds to one protomer of a RAF dimer, which can allosterically transactivate the other unbound protomer, leading to an overall increase in ERK signaling. This is particularly relevant in cells with upstream RAS mutations and is thought to contribute to the development of secondary skin cancers observed in some patients treated with selective B-Raf inhibitors. Pan-RAF inhibitors, by targeting all RAF isoforms and their dimeric forms, are designed to mitigate this effect.

Data Presentation: Quantitative Analysis of Raf Inhibitor Potency

The following tables summarize the in vitro and cellular potency of this compound and other representative RAF inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | Ki (nM) | IC50 (nM) | Reference(s) |

| This compound (Compound 13) | B-Raf (WT) | 1 | - | [9][10] |

| B-Raf (V600E) | 1 | - | [9][10] | |

| C-Raf (Raf-1) | 0.3 | - | [9][10] | |

| GDC-0879 | B-Raf (V600E) | - | 0.13 | |

| Vemurafenib (PLX4032) | B-Raf (V600E) | - | 31 | |

| B-Raf (WT) | - | 100 | ||

| C-Raf (Raf-1) | - | 48 | ||

| Dabrafenib | B-Raf (V600E) | - | 0.6 | |

| B-Raf (WT) | - | 3.2 | ||

| C-Raf (Raf-1) | - | 5 | ||

| PLX4720 | B-Raf (V600E) | - | 13 | [11] |

| B-Raf (WT) | - | 160 | [11] | |

| C-Raf-1 (activated) | - | 6.7 | [11] |

Table 2: Cellular Potency of RAF Inhibitors

| Compound | Cell Line | Genotype | Assay | IC50 / EC50 (µM) | Reference(s) |

| GDC-0879 | Malme-3M | B-Raf V600E | pERK Inhibition | 0.063 | |

| Malme-3M | B-Raf V600E | Cell Viability | 0.75 | ||

| A375 | B-Raf V600E | pMEK Inhibition | 0.059 | ||

| Colo205 | B-Raf V600E | pMEK Inhibition | 0.029 | ||

| PLX4720 | A375 | B-Raf V600E | Cell Proliferation | ~0.1 | [11] |

| Malme-3M | B-Raf V600E | Cell Proliferation | ~0.1 | [11] | |

| SK-MEL-28 | B-Raf V600E | Cell Proliferation | ~0.1 | [11] | |

| WM266.4 | B-Raf V600E | Cell Proliferation | >10 | [11] | |

| C8161 | B-Raf WT | Cell Proliferation | >10 | [11] | |

| Vemurafenib | A375 | B-Raf V600E | Cell Proliferation | <1 | |

| Dabrafenib | A375 | B-Raf V600E | Cell Proliferation | <0.1 | |

| Encorafenib | A375 | B-Raf V600E | Cell Proliferation | <0.04 |

Signaling Pathways and Experimental Workflows

The RAS/RAF/MEK/ERK Signaling Pathway with B-Raf V600E and Inhibitor Action

Caption: The MAPK signaling cascade showing constitutive activation by B-Raf V600E and the points of intervention for pan-RAF and selective B-Raf inhibitors.

Workflow for a Kinase Activity Assay

Caption: A generalized workflow for an in vitro B-Raf V600E kinase activity assay using a luminescence-based readout.

Experimental Protocols

B-Raf V600E In Vitro Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits (e.g., BPS Bioscience, Promega).[12]

Materials:

-

Recombinant active B-Raf V600E enzyme

-

Kinase assay buffer

-

MEK1 (inactive) as substrate

-

ATP solution

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare a working solution of kinase assay buffer.

-

Inhibitor Dilution: Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Diluted this compound or vehicle (DMSO) control.

-

A master mix containing kinase assay buffer, ATP, and MEK1 substrate.

-

-

Initiate Reaction: Add the diluted B-Raf V600E enzyme to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Signal Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

-

Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP and generate a luminescent signal. Incubate at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-ERK (p-ERK) Inhibition in Cells

Materials:

-

B-Raf V600E mutant cell line (e.g., A375 melanoma cells)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit or mouse anti-total ERK1/2

-

HRP-conjugated anti-rabbit or anti-mouse secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate A375 cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle (DMSO) control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and separate the proteins by SDS-PAGE.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK. The ratio of p-ERK to total ERK is used to determine the extent of pathway inhibition.

Cell Viability (MTT) Assay

Materials:

-

A375 cells (or other B-Raf V600E mutant cell line)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A375 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[13]

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[13]

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[13]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B-Raf V600E Xenograft Mouse Model

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

A375 melanoma cells

-

Matrigel (optional)

-

This compound

-

Vehicle for drug formulation (e.g., a solution of PEG400, Tween 80, and water)

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of A375 cells (e.g., 5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (formulated in the vehicle) or vehicle alone to the mice daily by oral gavage.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-ERK).

-

Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.

NanoBRET™ Target Engagement Assay for RAF Dimerization

This protocol is a conceptual overview based on Promega's NanoBRET™ technology.[14][15][16]

Principle: This assay measures the proximity of two proteins in live cells using Bioluminescence Resonance Energy Transfer (BRET). One RAF protein is fused to a NanoLuc® luciferase (the donor), and the other is fused to a HaloTag® protein that can be labeled with a fluorescent acceptor. Dimerization brings the donor and acceptor into close proximity, allowing for energy transfer. A test compound that disrupts or enhances dimerization will alter the BRET signal.

Caption: A simplified workflow for the NanoBRET™ assay to measure RAF dimerization in live cells.

Conclusion

This compound, as a pan-RAF inhibitor, presents a distinct mechanistic profile compared to selective B-Raf V600E inhibitors. Its ability to target multiple RAF isoforms and their dimeric conformations offers a potential strategy to overcome some of the limitations of first-generation targeted therapies, particularly paradoxical MAPK pathway activation. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of pan-RAF inhibitors, from initial biochemical characterization to in vivo efficacy studies. The continued investigation of pan-RAF inhibitors is crucial for expanding the therapeutic arsenal against B-Raf V600E-driven and other RAF/RAS-dependent cancers.

References

- 1. RAF1 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. c-Raf - Wikipedia [en.wikipedia.org]

- 3. What are Raf kinase inhibitors and how do they work? [synapse.patsnap.com]

- 4. uniprot.org [uniprot.org]

- 5. hopkinsmedicine.org [hopkinsmedicine.org]

- 6. BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Methylwogonin exerts anticancer effects in A375 human malignant melanoma cells through apoptosis induction, DNA damage, cell invasion inhibition and downregulation of the mTOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wechat.promega.com.cn [wechat.promega.com.cn]

- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]

- 16. NanoBRET® TE Intracellular RAF Dimer Assays [promega.sg]

An In-depth Technical Guide to C-Raf Kinase: Function and Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C-Raf, a serine/threonine kinase encoded by the RAF1 gene, is a pivotal component of the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the Ras-Raf-MEK-ERK pathway.[1][2] This pathway is fundamental in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[3][4][5] Dysregulation of the MAPK pathway, often through mutations in Ras or B-Raf, is a hallmark of many human cancers, making its components, including C-Raf, attractive targets for therapeutic intervention.[6][7] This technical guide provides a comprehensive overview of C-Raf's function, its intricate activation mechanisms, and the current landscape of inhibitory strategies. Detailed experimental protocols for studying C-Raf and tables summarizing key quantitative data on its inhibitors are provided to support researchers and drug development professionals in this field.

C-Raf Kinase Function and Role in Cellular Signaling

C-Raf, also known as Raf-1, is a member of the Raf kinase family, which also includes A-Raf and B-Raf.[2][4] These kinases act as MAP kinase kinase kinases (MAP3Ks), initiating a phosphorylation cascade that propagates downstream signals.[1] The canonical MAPK pathway is initiated by extracellular signals, such as growth factors, which bind to receptor tyrosine kinases on the cell surface. This triggers the activation of the small GTPase Ras, which in turn recruits and activates Raf kinases at the cell membrane.[6][8]

Activated C-Raf then phosphorylates and activates the dual-specificity kinases MEK1 and MEK2 (MAP2Ks).[1][4] Subsequently, activated MEK1/2 phosphorylate the extracellular signal-regulated kinases ERK1 and ERK2 (MAPKs).[6][8] Phosphorylated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately controlling gene expression and driving cellular responses.[9]

While B-Raf mutations, particularly the V600E mutation, are highly prevalent in cancers like melanoma, C-Raf plays a crucial role in tumors driven by Ras mutations.[3][10] Furthermore, C-Raf is implicated in resistance mechanisms to B-Raf inhibitors, often through the formation of Raf heterodimers.[11]

Kinase-Independent Functions of C-Raf

Emerging evidence highlights that C-Raf possesses critical functions independent of its kinase activity. These non-canonical roles often involve C-Raf acting as a scaffold protein, mediating protein-protein interactions that influence apoptosis, cell cycle progression, and DNA repair.

-

Apoptosis Regulation: C-Raf can translocate to the mitochondria and inhibit the pro-apoptotic protein ASK1, thereby promoting cell survival in a kinase-independent manner.[10]

-

Mitotic Progression: During mitosis, C-Raf, phosphorylated at Serine 338, localizes to the mitotic spindle. Here, it interacts with and promotes the activation of key mitotic kinases like Aurora A and Plk1, thereby driving mitotic progression.[12][13]

-

DNA Damage Response: C-Raf has been shown to play a role in the DNA damage response by recruiting and activating the checkpoint kinase CHK2, contributing to tumor radioresistance.[5][10]

C-Raf Activation Mechanism

The activation of C-Raf is a tightly regulated, multi-step process involving conformational changes, protein-protein interactions, and phosphorylation events.

-

Recruitment to the Membrane: In its inactive state, C-Raf resides in the cytoplasm in an autoinhibited conformation.[1] Upon growth factor stimulation, activated Ras-GTP at the plasma membrane recruits C-Raf.[14]

-

Conformational Change and Dimerization: The interaction with Ras-GTP induces a conformational change in C-Raf, relieving its autoinhibition. This promotes the formation of Raf dimers, which can be either homodimers (C-Raf/C-Raf) or heterodimers (e.g., B-Raf/C-Raf).[15] Dimerization is a critical step for C-Raf activation.

-

Phosphorylation: Full activation of C-Raf requires phosphorylation at several key residues within its kinase domain.[14]

Inhibition of C-Raf Kinase

Given its central role in oncogenic signaling, C-Raf is a significant target for cancer therapy. Inhibitors of C-Raf can be broadly classified based on their mechanism of action.

ATP-Competitive Inhibitors

These small molecules bind to the ATP-binding pocket of the C-Raf kinase domain, preventing the phosphorylation of its substrate, MEK.

Pan-RAF Inhibitors

Many developed inhibitors are not specific to C-Raf and target multiple Raf isoforms (pan-RAF inhibitors). While this can be advantageous in certain contexts, it can also lead to off-target effects.

Paradoxical Activation

A significant challenge in the development of Raf inhibitors is the phenomenon of "paradoxical activation." Some ATP-competitive inhibitors, when binding to one protomer of a Raf dimer, can allosterically activate the other protomer, leading to an overall increase in MAPK pathway signaling in cells with wild-type B-Raf and active Ras.[9] This can contribute to drug resistance and the development of secondary malignancies.

Allosteric Inhibitors

To overcome paradoxical activation, allosteric inhibitors that do not bind to the ATP pocket are being developed. These inhibitors can prevent the conformational changes required for C-Raf activation or disrupt dimer formation.

Quantitative Data on C-Raf Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of selected compounds against C-Raf and other related kinases for comparison.

| Inhibitor | C-Raf IC50 (nM) | B-Raf IC50 (nM) | B-Raf V600E IC50 (nM) | Notes |

| Sorafenib | 1.4 | 8.3 | 2.4 | A multi-kinase inhibitor, also targeting VEGFR and PDGFR. |

| Vemurafenib | 90 | 64 | 43 | Primarily a B-Raf V600E inhibitor. |

| Tovorafenib | 94.2 | 633 | - | A type II RAF inhibitor.[8] |

| Naporafenib | 3.7 | 13.4 | - | A type II RAF inhibitor.[8] |

| GW5074 | 9 | - | - | A known C-Raf inhibitor.[4] |

| ZM336372 | 70 | - | - | A known C-Raf inhibitor.[4] |

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study C-Raf kinase function and inhibition.

In Vitro C-Raf Kinase Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure C-Raf kinase activity.

Principle: The assay measures the phosphorylation of a fluorescein-labeled MEK1 substrate by C-Raf. A terbium-labeled anti-phospho-MEK1 antibody binds to the phosphorylated substrate, bringing the terbium donor and fluorescein acceptor into proximity, resulting in a FRET signal.

Materials:

-

Recombinant C-Raf enzyme

-

Fluorescein-labeled MEK1 substrate

-

ATP

-

Kinase reaction buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

-

Terbium-labeled anti-phospho-MEK1 antibody

-

TR-FRET dilution buffer

-

EDTA

-

Low-volume 384-well plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare a 2X kinase/substrate solution in kinase reaction buffer.

-

Prepare a 2X ATP/inhibitor solution in kinase reaction buffer.

-

Add 5 µL of the 2X kinase/substrate solution to each well of a 384-well plate.

-

Add 5 µL of the 2X ATP/inhibitor solution to the wells to initiate the reaction.

-

Incubate the plate at room temperature for 1 hour.

-

Prepare a 2X stop/detection solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer.

-

Add 10 µL of the stop/detection solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for terbium and fluorescein).

-

Calculate the emission ratio to determine the extent of substrate phosphorylation.

Western Blotting for Downstream Signaling (p-MEK and p-ERK)

This protocol is for assessing the effect of C-Raf inhibitors on the phosphorylation of its downstream targets, MEK and ERK, in cell lysates.

Materials:

-

Cell culture reagents

-

C-Raf inhibitor of interest

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-MEK, anti-total MEK, anti-p-ERK, anti-total ERK, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with the C-Raf inhibitor at various concentrations for the desired time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities to determine the relative levels of phosphorylated and total proteins.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

Cells and culture medium

-

C-Raf inhibitor

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a serial dilution of the C-Raf inhibitor for the desired duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the inhibitor.

Co-Immunoprecipitation (Co-IP) for Raf Dimerization

This protocol is used to investigate the interaction between Raf proteins (e.g., C-Raf homodimerization or B-Raf/C-Raf heterodimerization).

Materials:

-

Cells expressing tagged Raf proteins (e.g., FLAG-C-Raf and HA-B-Raf)

-

Co-IP lysis buffer (non-denaturing)

-

Antibody specific to one of the tags (e.g., anti-FLAG antibody)

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer or Laemmli buffer

-

Western blotting reagents

Procedure:

-

Lyse the cells with a gentle, non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clear the lysate with beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-FLAG) to form antibody-antigen complexes.

-

Add protein A/G beads to capture the antibody-antigen complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluate by western blotting using an antibody against the putative interacting protein (e.g., anti-HA).

Future Directions and Conclusion

The field of C-Raf research continues to evolve, with ongoing efforts to develop more selective and effective inhibitors that can overcome the challenge of paradoxical activation. A deeper understanding of the kinase-independent functions of C-Raf is also opening new avenues for therapeutic intervention. The development of novel therapeutic modalities, such as PROTACs (proteolysis-targeting chimeras) to induce C-Raf degradation, represents a promising future direction.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. A selective cellular screening assay for B-Raf and c-Raf kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinase-independent role for CRAF-driving tumour radioresistance via CHK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioluminescence Resonance Energy Transfer (BRET)-based Assay for Measuring Interactions of CRAF with 14-3-3 Proteins in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective CRAF Inhibition Elicits Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bitesizebio.com [bitesizebio.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. A MEK-independent role for CRAF in mitosis and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A MEK-independent role for CRAF in mitosis and tumor progression [en-cancer.fr]

- 14. Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Role of Raf Inhibitor 1 (RAF265) in Elucidating Oncogenic BRAF Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Raf inhibitor 1, also known as RAF265, a potent multi-kinase inhibitor instrumental in the study of oncogenic BRAF signaling pathways. This document details the inhibitor's mechanism of action, presents key quantitative data, and offers comprehensive experimental protocols for its application in cancer research.

Introduction to this compound (RAF265)

This compound (RAF265) is a small molecule that exhibits potent inhibitory activity against RAF kinases, including BRAF and CRAF, as well as vascular endothelial growth factor receptor 2 (VEGFR2).[1][2][3] Its ability to target both the RAF/MEK/ERK signaling cascade and angiogenesis has made it a valuable tool for investigating the complexities of cancers driven by oncogenic BRAF mutations, such as melanoma.[4][5] Chemically, RAF265 is a benzimidazole derivative.[1]

Mechanism of Action

RAF265 is a Type II RAF inhibitor, meaning it binds to and stabilizes the inactive "DFG-out" conformation of the kinase domain.[6] This allosteric inhibition prevents the kinase from adopting its active conformation, thereby blocking downstream signaling. In the context of oncogenic BRAF, particularly the common V600E mutation, RAF265 effectively suppresses the constitutively active kinase, leading to the inhibition of MEK and ERK phosphorylation.[3] This ultimately results in the downregulation of signaling pathways that promote cell proliferation and survival.[2][7]

dot

Quantitative Data

The following tables summarize the inhibitory activities of RAF265 against various kinases and cancer cell lines.

Table 1: Biochemical Inhibitory Activity of RAF265

| Target Kinase | Ki (nM) | IC50 (nM) |

| B-RafWT | 1 | 70[6] |

| B-RafV600E | 1 | 0.5[6] |

| c-Raf | 0.3 | 19[6] |

| VEGFR2 | - | 30 (EC50)[8] |

| c-Kit | - | <100[5] |

| PDGFRβ | - | <100[5] |

Table 2: Cellular Antiproliferative Activity of RAF265 (IC50 values)

| Cell Line | Cancer Type | BRAF Status | IC50 (µM) |

| A375 | Melanoma | V600E | 0.31[9] |

| HCT-116 | Colorectal Cancer | KRAS Mutant | 0.72[9] |

| SK-MEL-28 | Melanoma | V600E | 0.14[4] |

| Malme-3M | Melanoma | V600E | 0.04 - 0.2[6] |

| WM-1799 | Melanoma | V600E | 0.04 - 0.2[6] |

| HT29 | Colorectal Cancer | V600E | 5 - 10[4] |

| MDAMB231 | Breast Cancer | KRAS Mutant | 5 - 10[4] |

Experimental Protocols

Detailed methodologies for key experiments utilizing RAF265 are provided below.

Western Blotting for Phospho-MEK and Phospho-ERK

This protocol details the detection of phosphorylated MEK and ERK, key downstream effectors in the BRAF signaling pathway, following treatment with RAF265.

dot

Materials:

-

Cancer cell line (e.g., A375 melanoma cells)

-

RAF265 (dissolved in DMSO)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-MEK1/2, rabbit anti-phospho-p44/42 MAPK (Erk1/2))

-

Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of RAF265 or DMSO (vehicle control) for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature protein lysates and load equal amounts of protein onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pMEK or anti-pERK, typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:2000 in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-